molecular formula C10H8N2O2 B12894346 4-(Aminomethylidene)-3-phenyl-1,2-oxazol-5(4H)-one CAS No. 112532-07-7

4-(Aminomethylidene)-3-phenyl-1,2-oxazol-5(4H)-one

Katalognummer: B12894346
CAS-Nummer: 112532-07-7
Molekulargewicht: 188.18 g/mol
InChI-Schlüssel: PGJOYDQRAGXZPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Aminomethylidene)-3-phenyl-1,2-oxazol-5(4H)-one is a heterocyclic compound that features an oxazole ring fused with an amino group and a phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethylidene)-3-phenyl-1,2-oxazol-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzyl cyanide with concentrated sulfuric acid and nitric acid to form an intermediate, which is then subjected to further reactions to yield the desired oxazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Aminomethylidene)-3-phenyl-1,2-oxazol-5(4H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amino derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted oxazoles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetic acid.

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, amino derivatives, and other heterocyclic compounds that retain the core oxazole structure.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include:

Uniqueness

4-(Aminomethylidene)-3-phenyl-1,2-oxazol-5(4H)-one is unique due to its specific oxazole ring structure fused with an amino group and a phenyl group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications in research and industry.

Eigenschaften

112532-07-7

Molekularformel

C10H8N2O2

Molekulargewicht

188.18 g/mol

IUPAC-Name

4-methanimidoyl-3-phenyl-2H-1,2-oxazol-5-one

InChI

InChI=1S/C10H8N2O2/c11-6-8-9(12-14-10(8)13)7-4-2-1-3-5-7/h1-6,11-12H

InChI-Schlüssel

PGJOYDQRAGXZPY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=C(C(=O)ON2)C=N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.